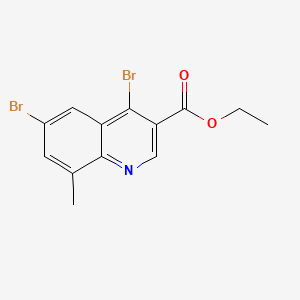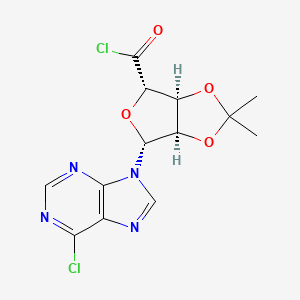
1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-b-D-Ribofuranuronoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a purine base, a ribofuranose sugar moiety, and a chloro substituent, making it a valuable molecule for research in medicinal chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the ribofuranose derivative, which is protected with an isopropylidene group to form 2,3-O-(1-methylethylidene)-β-D-ribofuranose.
Purine Base Introduction: The protected ribofuranose is then reacted with 6-chloropurine under anhydrous conditions to form the nucleoside derivative.
Chlorination: The final step involves the chlorination of the nucleoside derivative to introduce the chloride group, resulting in the formation of 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing optimized reaction conditions to maximize yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reproducibility of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the purine base.
Hydrolysis: The isopropylidene protecting group can be removed under acidic conditions to yield the free ribofuranose derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Acidic conditions, typically using dilute hydrochloric acid, are employed for deprotection.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be obtained.
Oxidation Products: Oxidized forms of the purine base.
Hydrolysis Products: Free ribofuranose derivatives.
Applications De Recherche Scientifique
1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral and anticancer agents, exploiting its purine base structure.
Biochemistry: The compound is used in studies involving nucleoside analogs and their interactions with enzymes and receptors.
Chemical Biology: It aids in the investigation of cellular processes and the development of molecular probes.
Industrial Applications: The compound is utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleosides, allowing the compound to inhibit or modulate the activity of enzymes involved in nucleic acid metabolism. This interaction can lead to the disruption of cellular processes, making it a potent tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
6-Chloro-9H-purin-9-yl derivatives: Compounds with similar purine base structures but different substituents.
Nucleoside analogs: Molecules that mimic natural nucleosides, such as 2’,3’-dideoxyadenosine or 2’,3’-dideoxyinosine.
Uniqueness: 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride is unique due to its specific combination of a chloro substituent, an isopropylidene-protected ribofuranose, and a purine base. This structure imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Propriétés
IUPAC Name |
(3aR,4R,6S,6aS)-4-(6-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O4/c1-13(2)22-6-7(10(15)20)21-12(8(6)23-13)19-4-18-5-9(14)16-3-17-11(5)19/h3-4,6-8,12H,1-2H3/t6-,7+,8-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFQUMARELTVCC-BSFVXNEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)Cl)N3C=NC4=C3N=CN=C4Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)Cl)N3C=NC4=C3N=CN=C4Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855924 |
Source


|
| Record name | (3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carbonyl chloride (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104940-65-0 |
Source


|
| Record name | (3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carbonyl chloride (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
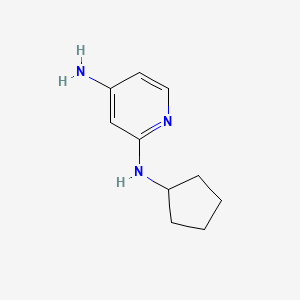
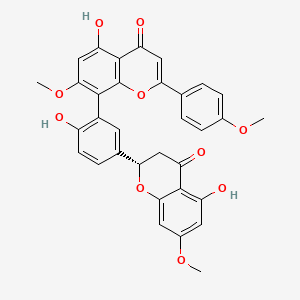
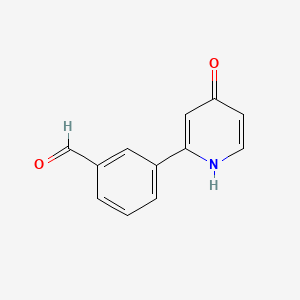
![N,N/'-[1,2-Ethanediylbis[oxy(4-fluoro-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] tetrapotassium s](/img/new.no-structure.jpg)
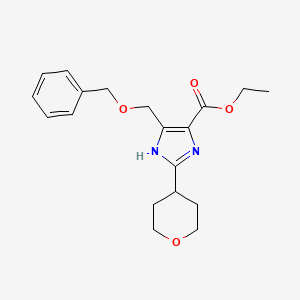
![7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B595566.png)

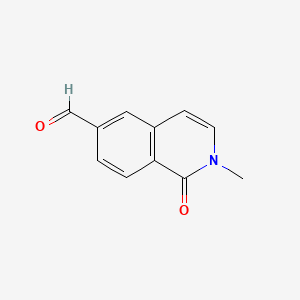
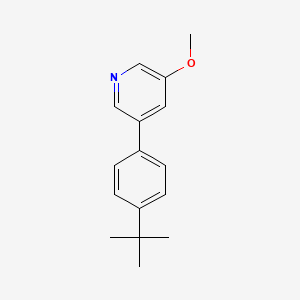
![2-N,N'-bis(tert-Butoxycarbonyl)amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B595572.png)
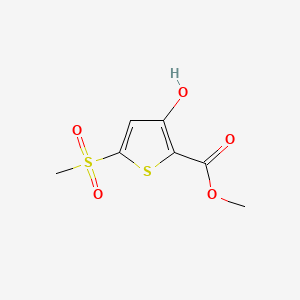
![5-Chloro-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B595574.png)
